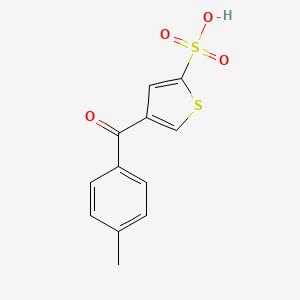
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a 4-methylbenzoyl group attached to the thiophene ring at the 4-position and a sulfonic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid typically involves the following steps:
Acylation of Thiophene: The thiophene ring undergoes acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-methylbenzoyl group at the 4-position of the thiophene ring.
Sulfonation: The acylated thiophene is then subjected to sulfonation using sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles due to the electron-donating effect of the sulfur atom. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters and amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenation: Halogens such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H).
Major Products Formed
Halogenated Thiophenes:
Sulfonate Esters and Amides: Products formed by nucleophilic substitution of the sulfonic acid group.
科学的研究の応用
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives. It is also employed in the study of electrophilic and nucleophilic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors. It is also used as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-(4-Methylbenzoyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical processes. The 4-methylbenzoyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
類似化合物との比較
Similar Compounds
4-(4-Methylbenzoyl)thiophene: Lacks the sulfonic acid group, resulting in different solubility and reactivity properties.
Thiophene-2-sulfonic acid: Lacks the 4-methylbenzoyl group, affecting its lipophilicity and interaction with biological targets.
4-Methylbenzoylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group, leading to different chemical and biological properties.
Uniqueness
4-(4-Methylbenzoyl)thiophene-2-sulfonic acid is unique due to the presence of both the 4-methylbenzoyl and sulfonic acid groups. This combination imparts specific solubility, reactivity, and biological activity properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C12H10O4S2 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
4-(4-methylbenzoyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)12(13)10-6-11(17-7-10)18(14,15)16/h2-7H,1H3,(H,14,15,16) |
InChIキー |
BFWKTNXMBOITFS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



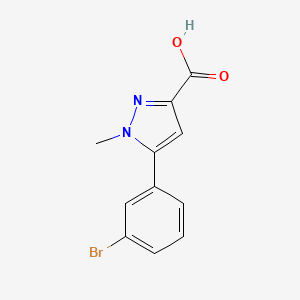
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
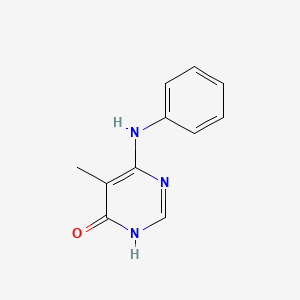
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)

![Ethyl 3-amino-5-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylate](/img/structure/B13882572.png)
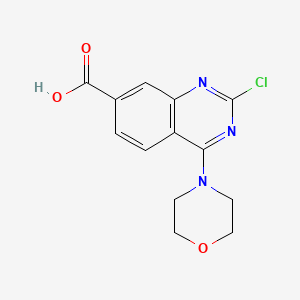
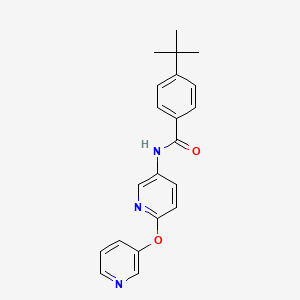


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)

